![molecular formula C10H9N3O2 B1524219 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 1186663-55-7](/img/structure/B1524219.png)
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a benzoic acid moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to active sites, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Given the structural similarities to other benzoic acid derivatives, it may be involved in pathways related to cellular metabolism or signal transduction .
Pharmacokinetics
Like many other small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is possible that the compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and altering the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. Furthermore, this compound can affect protein-protein interactions, potentially disrupting or stabilizing protein complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered physiological functions. Threshold effects have been observed, where a specific dosage range triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, influencing its biological activity. The distribution of this compound can also affect its accumulation and clearance from the body, impacting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Coupling with Benzoic Acid: The pyrazolyl group is then coupled with benzoic acid derivatives using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC).
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazolyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid, exhibit significant anticancer properties. Various studies have synthesized analogs that demonstrate cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Mechanisms of Action
The anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For example, compounds based on this structure have been shown to modulate the activity of caspases and other apoptotic markers . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It serves as a probe in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The compound's structural features allow it to bind effectively to active sites on enzymes, potentially altering their catalytic activity.
Example Case Studies
- Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism and signaling cascades.
- Biochemical Pathways : The compound's interactions may influence pathways related to oxidative stress and inflammation, making it a candidate for further exploration in therapeutic applications targeting these conditions .
Synthetic Applications
Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.
Synthesis Method | Description |
---|---|
Pyrazolyl Group Formation | Synthesized through reactions with hydrazine and β-diketones or β-ketoesters. |
Coupling with Benzoic Acid | Coupled using carbodiimides such as DCC or EDC for high-yield synthesis. |
Amino Group Introduction | Achieved through nitration followed by reduction processes. |
Industrial Applications
The compound is also relevant in industrial settings, particularly in the production of agrochemicals and dyes. Its unique properties enable it to function effectively as an intermediate in the synthesis of various chemical products used in agriculture and material sciences.
Comparison with Similar Compounds
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is compared with other similar compounds, such as:
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a similar pyrazolyl group but differs in the presence of a phenyl group and a butanoic acid moiety.
2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound has a simpler structure with an amino group and a hydroxyl group attached to the pyrazolyl ring.
Biological Activity
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a pyrazole moiety, contributing to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in BV-2 microglial cells. This suggests that the compound may be beneficial in treating neuroinflammatory conditions .
Table 1: Anti-inflammatory Effects of this compound
Study | Cell Line | Inflammatory Stimulus | Effect |
---|---|---|---|
BV-2 | LPS | Reduced TNF-α and NO production | |
HT-22 | Glutamate | Decreased oxidative stress |
2. Anticancer Activity
The anticancer properties of this compound have also been explored. It exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Table 2: Cytotoxic Effects on Cancer Cell Lines
A study reported that derivatives of this compound showed enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .
3. Neuroprotective Effects
The neuroprotective properties of this compound were demonstrated in models of oxidative stress. It was found to protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's .
Case Studies
In a notable case study involving animal models, administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function in LPS-injected mice. This suggests potential applications in treating neurodegenerative disorders where inflammation plays a critical role .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications at various positions on the pyrazole ring have been shown to affect both anti-inflammatory and anticancer activities significantly. For example, substituents at the N1 position can enhance cytotoxicity while maintaining low toxicity towards normal cells .
Properties
IUPAC Name |
2-amino-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADMJGMKMNLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695705 | |
Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-55-7 | |
Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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